

solubility of 1-Methoxy-2-phenoxybenzene in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methoxy-2-phenoxybenzene

Cat. No.: B154679

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1-Methoxy-2-phenoxybenzene** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-phenoxybenzene, a key intermediate in organic synthesis, possesses a unique solubility profile that is critical for its application in reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **1-Methoxy-2-phenoxybenzene** in a range of common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a framework for predicting its behavior in various solvent classes, and provide detailed experimental protocols for accurate solubility determination. This document is intended to be a practical resource for researchers and professionals working with this and structurally related compounds.

Introduction: Understanding the Molecular Profile of 1-Methoxy-2-phenoxybenzene

1-Methoxy-2-phenoxybenzene (CAS 1695-04-1) is an aromatic ether with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol .[\[1\]](#) Its structure, featuring a methoxy group and a phenoxy group on a benzene ring, imparts a moderate polarity and the

potential for specific intermolecular interactions. A calculated XLogP3 value of 2.9 suggests a predominantly nonpolar character, which is a key determinant of its solubility in organic solvents.^[1] Understanding these physicochemical properties is the first step in predicting and experimentally verifying its solubility.

The "like dissolves like" principle is a fundamental concept in predicting solubility.^{[2][3]} This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For **1-Methoxy-2-phenoxybenzene**, its aromatic rings contribute to van der Waals forces and potential pi-pi stacking interactions, while the ether linkages and methoxy group introduce some polar character and the capacity for dipole-dipole interactions.

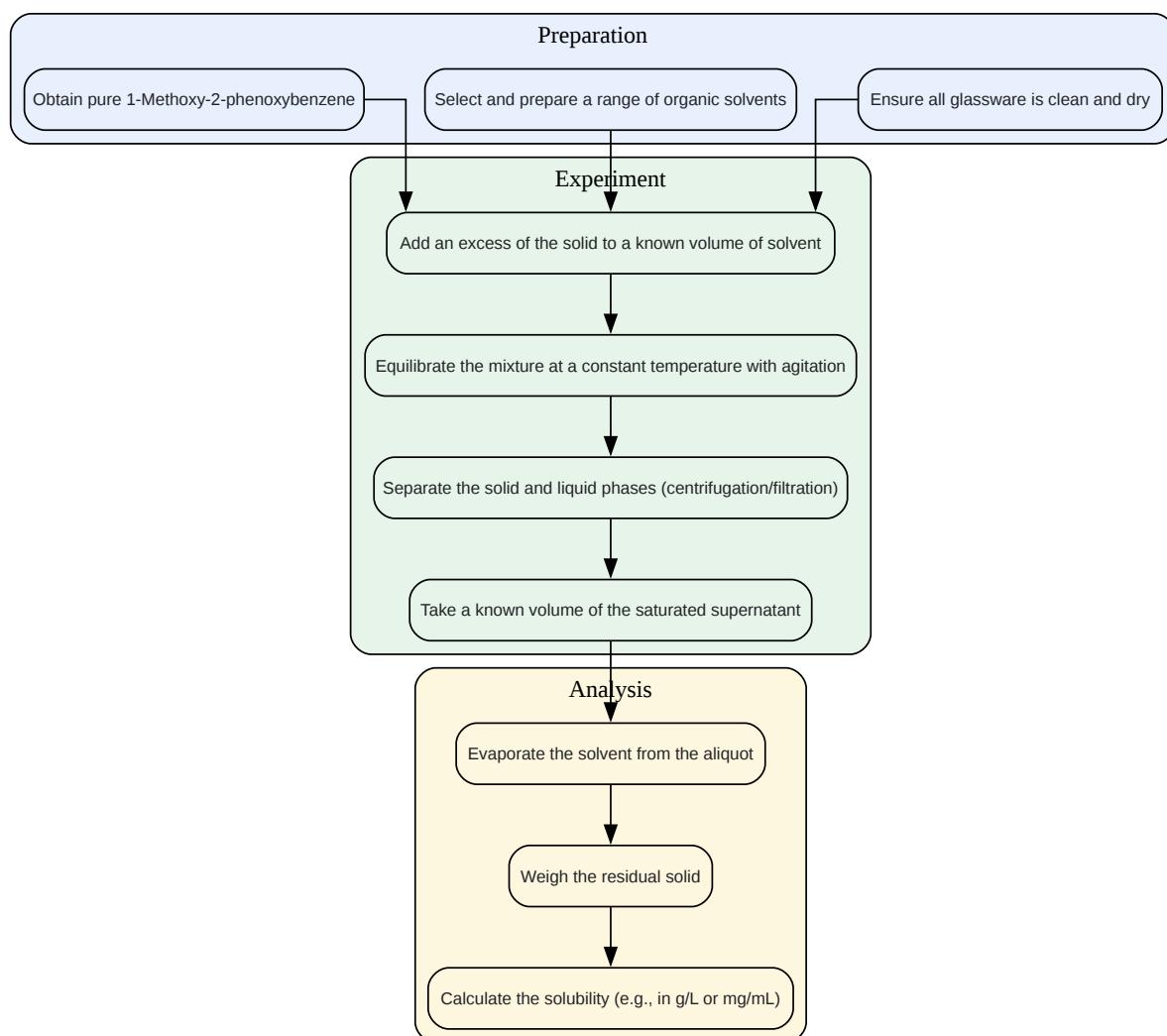
Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For **1-Methoxy-2-phenoxybenzene**, its solubility in a given organic solvent will depend on the interplay of the following intermolecular forces:

- Van der Waals Forces: As a molecule with significant hydrocarbon character from its two phenyl rings, London dispersion forces will be a major contributor to its interaction with nonpolar solvents.
- Dipole-Dipole Interactions: The methoxy and phenoxy groups introduce a permanent dipole moment to the molecule, allowing for favorable interactions with polar aprotic and protic solvents.
- Hydrogen Bonding: While **1-Methoxy-2-phenoxybenzene** cannot donate a hydrogen bond, the oxygen atoms of the ether and methoxy groups can act as hydrogen bond acceptors. This is a critical consideration for its solubility in protic solvents like alcohols.

Predicted Solubility Profile

Based on its structure and the principles of "like dissolves like," we can predict a qualitative solubility profile for **1-Methoxy-2-phenoxybenzene** across different classes of organic solvents.


- Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the large nonpolar surface area of the two phenyl rings, **1-Methoxy-2-phenoxybenzene** is expected to exhibit good solubility in these solvents, driven by favorable van der Waals interactions.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): These solvents can engage in dipole-dipole interactions with the polar ether and methoxy groups of **1-Methoxy-2-phenoxybenzene**. Good solubility is anticipated in these solvents. The related compound guaiacol is miscible with chloroform and ether.[4][5]
- Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the oxygen atoms in **1-Methoxy-2-phenoxybenzene**. This interaction, combined with dipole-dipole and van der Waals forces, should lead to good solubility. Guaiacol is miscible with ethanol.[4][5]
- Highly Polar Solvents (e.g., Water, Glycerol): The predominantly nonpolar character of **1-Methoxy-2-phenoxybenzene** suggests that it will have low solubility in water. The energy required to break the strong hydrogen bonding network of water would not be sufficiently compensated by the formation of solute-water interactions. The related compound guaiacol is only slightly soluble in water.[4][6] However, guaiacol is easily soluble in glycerol, which may be due to the latter's ability to form multiple hydrogen bonds and its larger hydrocarbon backbone compared to water.[4][5]

Experimental Determination of Solubility

To obtain quantitative data on the solubility of **1-Methoxy-2-phenoxybenzene**, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

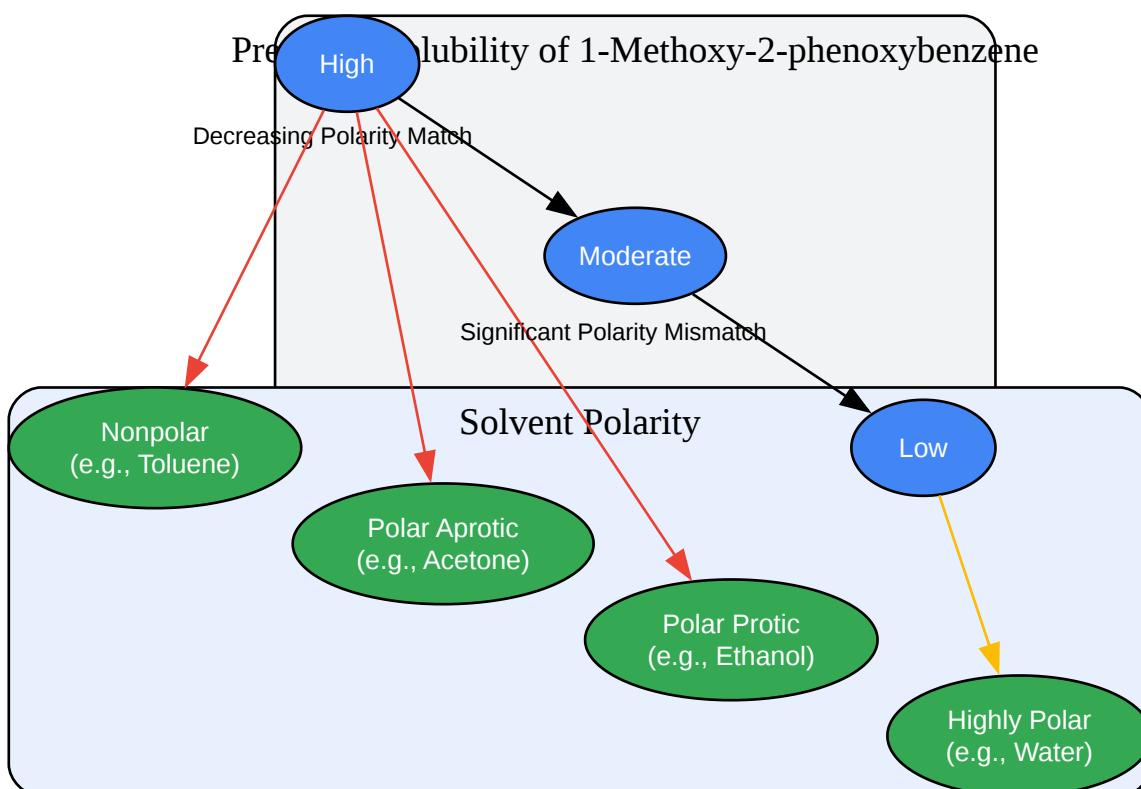
Detailed Protocol

- Preparation:
 - Accurately weigh an excess amount of **1-Methoxy-2-phenoxybenzene** into a series of vials.
 - Add a precise volume of the desired organic solvent to each vial.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
 - Alternatively, centrifuge the vials to expedite phase separation.
- Sampling and Analysis:
 - Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
 - Transfer the aliquot to a pre-weighed vial.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation or degradation of the solute.
 - Once the solvent is completely removed, reweigh the vial containing the dried solute.
- Calculation:
 - The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Quantitative Solubility Data

While extensive experimental data for **1-Methoxy-2-phenoxybenzene** is not readily available in the literature, the following table summarizes the predicted qualitative solubility and provides a template for recording experimentally determined values. For comparison, data for the structurally related compound guaiacol is included.

Solvent Class	Solvent	Predicted Solubility of 1-Methoxy-2-phenoxybenzene	Experimental Solubility of 1-Methoxy-2-phenoxybenzene	Solubility of Guaiacol
Nonpolar	Toluene	High	Miscible	
Hexane		Moderate to High	Slightly Soluble	
Polar Aprotic	Chloroform	High	Miscible[4][5]	
Diethyl Ether	High	Miscible[4][5]		
Acetone	High	Miscible		
Polar Protic	Ethanol	High	Miscible[4][5]	
Methanol	High	Miscible		
Highly Polar	Water	Low	Slightly Soluble (17 g/L at 15 °C) [4][6]	
Glycerol	Moderate		Easily Soluble[4] [5]	


Factors Influencing Solubility

Several factors can influence the solubility of **1-Methoxy-2-phenoxybenzene** in organic solvents:

- Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is an important consideration for processes such as recrystallization.

- Purity of the Solute and Solvent: Impurities can affect the measured solubility. It is crucial to use pure materials for accurate determinations.
- Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

The relationship between solvent polarity and the predicted solubility of **1-Methoxy-2-phenoxybenzene** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Relationship between solvent polarity and solubility.

Conclusion

The solubility of **1-Methoxy-2-phenoxybenzene** in organic solvents is governed by its molecular structure, which allows for a range of intermolecular interactions. While it is predicted to be highly soluble in nonpolar and moderately polar organic solvents, its solubility in highly polar solvents like water is expected to be limited. This guide provides a theoretical framework for understanding and predicting its solubility, along with a detailed experimental protocol for its

quantitative determination. The principles and methodologies outlined herein are valuable for researchers and professionals in optimizing reaction conditions, developing purification strategies, and formulating products containing **1-Methoxy-2-phenoxybenzene** and related compounds.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Guaiacol | 90-05-1. (n.d.). ChemicalBook.
- 1-Methoxy-2-(2-methoxyphenoxy)benzene | C14H14O3 | CID 615466. (n.d.). PubChem.
- 1-Ethoxy-2-methoxybenzene | Aromatic Ether | CAS 17600-72-5. (n.d.). Benchchem.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Guaiacol CAS#: 90-05-1. (n.d.). ChemicalBook.
- **1-methoxy-2-phenoxybenzene** - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- 1-Methoxy-2-propoxybenzene | C10H14O2 | CID 13629102. (n.d.). PubChem.
- Guaiacol glycidyl ether | 2210-74-4. (n.d.). ChemicalBook.
- Solubility of Organic Compounds. (2023, August 31).
- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.
- Guaiacol (G5502) - Product Information Sheet. (n.d.). Sigma-Aldrich.
- 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. saltise.ca [saltise.ca]
- 4. Guaiacol | 90-05-1 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guaiacol CAS#: 90-05-1 [m.chemicalbook.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [solubility of 1-Methoxy-2-phenoxybenzene in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154679#solubility-of-1-methoxy-2-phenoxybenzene-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com